Product packaging for Bicyclo[3.2.1]octan-2-amine hydrochloride(Cat. No.:CAS No. 1195211-57-4)

Bicyclo[3.2.1]octan-2-amine hydrochloride

Cat. No.: B2897577
CAS No.: 1195211-57-4
M. Wt: 161.67
InChI Key: MAKSGJQDVPHDKX-UHFFFAOYSA-N
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Description

Overview of the Bicyclo[3.2.1]octane Core Architecture

The bicyclo[3.2.1]octane core consists of an eight-carbon bicyclic structure. It is characterized by two bridgehead carbon atoms connected by three bridges containing three, two, and one carbon atom(s), respectively. This arrangement forms a six-membered ring fused to a five-membered ring.

This specific framework is a prevalent structural motif found in a diverse range of biologically active natural products, including diterpenes and sesquiterpenes. uniroma1.it Its rigid conformation is utilized in drug discovery to design novel therapeutic agents. The synthesis of this core can be challenging, and various strategies have been developed, including cascade reactions and enantioselective desymmetrization, to construct this complex molecular architecture efficiently. The 8-azabicyclo[3.2.1]octane scaffold, a heterocyclic analog, is the central core of tropane (B1204802) alkaloids, which exhibit a wide array of interesting biological activities. rsc.org

Academic and Synthetic Research Focus on Bicyclo[3.2.1]octan-2-amine Hydrochloride and its Analogs

This compound is a specific derivative of the bicyclo[3.2.1]octane scaffold. Research into this compound and its analogs often explores their synthesis and reactivity. For instance, studies on the deamination of bicyclo[3.2.1]octan-2-yl-amines in acetic acid have provided insights into the formation of classical and non-classical carbonium ions as reaction intermediates. rsc.org These studies compare the product distributions from different isomers and starting materials to elucidate the underlying reaction mechanisms. rsc.org

The academic and industrial interest in this scaffold extends to a wide variety of its analogs, where heteroatoms are incorporated into the bicyclic framework. These analogs are investigated for their potential as therapeutic agents. For example, derivatives of bicyclo[3.2.1]octyl amide have been developed as allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), which have potential applications for central nervous system disorders. google.com

Research has also focused on synthesizing and evaluating analogs where a carbon atom or the nitrogen in the amine group is replaced by another heteroatom, such as oxygen, sulfur, or an additional nitrogen atom. This has led to the development of compounds like 8-oxabicyclo[3.2.1]octanes, 8-thiabicyclo[3.2.1]octanes, and various azabicyclo[3.2.1]octanes. rsc.orgcapes.gov.brnih.gov These structural modifications aim to explore the structure-activity relationship (SAR) and to fine-tune the pharmacological properties of the molecules for potential use in drug discovery. For instance, 8-thiabicyclo[3.2.1]octane analogs have been synthesized and evaluated for their binding affinity to dopamine (B1211576) and serotonin (B10506) transporters, which are targets for medications addressing cocaine abuse. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN B2897577 Bicyclo[3.2.1]octan-2-amine hydrochloride CAS No. 1195211-57-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.1]octan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-4-2-6-1-3-7(8)5-6;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKSGJQDVPHDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Derivatization and Functionalization Strategies of the Bicyclo 3.2.1 Octan 2 Amine Hydrochloride Scaffold

Regioselective and Stereospecific Functionalization

Achieving control over the position (regioselectivity) and three-dimensional orientation (stereospecificity) of new functional groups is paramount in synthesizing derivatives with desired biological activities. Various synthetic methods have been developed to functionalize the bicyclo[3.2.1]octane scaffold with high precision.

One effective strategy involves the palladium-catalyzed rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans, which can be transformed into bicyclo[3.2.1]octan-8-ones. researchgate.net In the case of sulfone derivatives, this rearrangement demonstrates high stereospecificity, yielding exclusively the endo-configured diastereomers. researchgate.net Another approach utilizes an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclic intermediate to produce the bicyclo[3.2.1]octane system. mdpi.com This method allows for the creation of a functionalized scaffold that can be further modified. For instance, acid-initiated homoconjugate addition of methanol (B129727) to a cyclopropyl (B3062369) ketone moiety within the system occurs regio- and stereoselectively, affording a bicyclo[3.2.1]oct-1-ene system functionalized at the C-7 position. mdpi.com

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of this scaffold. Domino Michael-Henry reactions, for example, have been used to create enantioenriched bicyclo[3.2.1]octan-2-ones from 1,4-cyclohexanedione (B43130) and unsaturated nitrodienes. nih.gov Furthermore, deamination reactions of bicyclo[2.2.2]octan-2-yl- and bicyclo[3.2.1]octan-2-yl-amines have been studied, showing that classical carbonium ions are the initial products, which can be intercepted to yield products characteristic of the original amine's structure and stereochemistry. rsc.org

Introduction of Diverse Chemical Functionalities

The amine group of bicyclo[3.2.1]octan-2-amine hydrochloride serves as a versatile handle for introducing a wide array of chemical functionalities, enabling the modulation of the molecule's physicochemical properties. The core structure can be elaborated through various synthetic transformations to incorporate groups such as aryl moieties, carboxylic acids, and complex heterocyclic systems.

A common strategy involves leveraging ketone precursors, such as bicyclo[3.2.1]octan-8-ones, which can be functionalized through reactions like Wittig olefination, reduction, or deprotonation followed by alkylation, acylation, or aldol (B89426) reactions. researchgate.net The double Michael addition of carbon nucleophiles to 7-membered ring dienones provides an expedient route to 8-disubstituted bicyclo[3.2.1]octane-3-ones, controlling the stereochemistry of the bridged center. rsc.org

Palladium-catalyzed cross-coupling reactions are particularly effective for introducing aryl and biaryl groups. Stille cross-coupling of an enol triflate intermediate with various arylstannanes has been used to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters in high yields. nih.gov Similarly, Suzuki coupling can be employed, although it may sometimes lead to more complex reaction mixtures. nih.gov These reactions highlight the ability to introduce significant structural diversity at specific positions on the scaffold.

Reaction TypeReagents/ConditionsOutcome
Double Michael Addition Carbon nucleophiles, 7-membered ring dienones8-disubstituted bicyclo[3.2.1]octane-3-ones
Palladium-Catalyzed Rearrangement Palladium catalyst, functionalized 2-vinyl-hexahydro-benzofuransFunctionalized bicyclo[3.2.1]octan-8-ones
Stille Cross-Coupling Arylstannanes, ZnCl₂, tri-2-furylphosphine, Pd₂(dba)₃3-Biaryl substituted bicyclo[3.2.1]octane derivatives
Intramolecular Cyclization Sulfonamide deprotonation with NaHN-Tosyl-2-azabicyclo[3.2.1]octane

Scaffold Modification through Heteroatom Incorporation

Replacing one or more carbon atoms of the bicyclo[3.2.1]octane core with heteroatoms such as nitrogen, oxygen, or sulfur dramatically alters the scaffold's electronic and conformational properties. These hetero-bicyclic analogs are of significant interest in drug discovery.

Nitrogen Incorporation (Azabicycles): The synthesis of 2-azabicyclo[3.2.1]octanes can be achieved through various intramolecular cyclization strategies. rsc.orgrsc.org For example, a sulfonamide can undergo intramolecular S-N2 reaction upon deprotonation to yield the bicyclic core. rsc.org This product can then serve as a platform for further functionalization, such as converting an azide (B81097) derivative into a primary amine, which provides a handle to install other moieties like 1,10-phenanthroline (B135089) or proline. rsc.org The 3,8-diazabicyclo[3.2.1]octane framework has also been synthesized and functionalized with chlorinated heteroaryl rings as potential analgesics. sci-hub.stnih.gov

Oxygen Incorporation (Oxabicycles): The 8-oxabicyclo[3.2.1]octane core can be efficiently constructed through a tandem C–H oxidation/oxa- rsc.orgrsc.org Cope rearrangement/aldol reaction of allylic silylethers. rsc.org A multi-step process starting from 5-hydroxymethyl-2-furfuraldehyde can generate an 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, demonstrating the synthesis of scaffolds with multiple heteroatoms. capes.gov.br Additionally, switchable organocatalytic enantioselective sulfenocyclization of cyclohexa-1,4-dienes can lead to 2-oxabicyclo[3.2.1]octane derivatives. nih.gov

Sulfur Incorporation (Thiabicycles): Sulfur-containing analogs, or thiabicyclo[3.2.1]octanes, have been synthesized and evaluated for biological activity. nih.gov A general approach involves the treatment of quaternized tropinone (B130398) with sodium sulfide (B99878) to yield the 3-ketobicyclooctane containing a sulfur atom at the 8-position. nih.gov This intermediate can then be elaborated, for example, through Suzuki coupling to introduce aryl groups. nih.gov The synthesis of 2-oxa-7-thiabicyclo[3.2.1]octane derivatives has also been reported through the reaction of dihydro-4-pyrones with alkyl mercaptoacetates. rsc.org

HeteroatomResulting ScaffoldSynthetic Approach
Nitrogen 2-Azabicyclo[3.2.1]octaneIntramolecular S-N2 reaction of sulfonamides
Nitrogen (x2) 3,8-Diazabicyclo[3.2.1]octaneSynthesis from pyroglutamic acid; functionalization with heteroaryl rings
Oxygen 8-Oxabicyclo[3.2.1]octaneTandem C–H oxidation/oxa- rsc.orgrsc.org Cope rearrangement/aldol reaction
Oxygen, Nitrogen 8-Oxa-3-aza-bicyclo[3.2.1]octaneMulti-step synthesis from 5-hydroxymethyl-2-furfuraldehyde
Sulfur 8-Thiabicyclo[3.2.1]octaneReaction of quaternized tropinone with sodium sulfide
Oxygen, Sulfur 2-Oxa-7-thiabicyclo[3.2.1]octaneReaction of dihydro-4-pyrones with alkyl mercaptoacetates

Synthesis of Fluorinated Bicyclo[3.2.1]octane Derivatives

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. thieme-connect.com Specific methodologies have been developed for the fluorination of bicyclic systems, including the bicyclo[3.2.1]octane scaffold.

A primary method for introducing fluorine is through deoxyfluorination, where a hydroxyl or carbonyl group is replaced by one or two fluorine atoms, respectively. researchgate.net Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation. researchgate.netreddit.com It can convert alcohols to alkyl fluorides and ketones into geminal difluorides. reddit.com While this reaction is well-studied, outcomes can be influenced by the substrate's structure, with cyclic alcohols and ketones sometimes yielding competing elimination products. reddit.com

The deoxyfluorination of cyclic α-hydroxy-β-ketoesters using DAST has been shown to proceed with excellent stereospecificity, yielding the configurationally inverted α-fluoro-β-ketoesters in high yields. nih.gov This approach is valuable as it allows for the conversion of more easily synthesized hydroxylated precursors into their fluorinated analogs while controlling stereochemistry. nih.gov Although much of the detailed research on extensive fluorination has been conducted on the related bicyclo[3.3.1]nonane system, the principles and reagents, such as DAST and its more stable analogue Deoxo-Fluor, are applicable to the bicyclo[3.2.1]octane core. ucl.ac.ukcommonorganicchemistry.com

Fluorination MethodReagentPrecursor Functional GroupOutcome
Deoxyfluorination Diethylaminosulfur trifluoride (DAST)AlcoholAlkyl fluoride
Deoxyfluorination Diethylaminosulfur trifluoride (DAST)KetoneGeminal difluoride
Stereospecific Deoxyfluorination Diethylaminosulfur trifluoride (DAST)α-Hydroxy-β-ketoesterα-Fluoro-β-ketoester (with inversion)

Structural Elucidation and Advanced Spectroscopic Analysis in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of Bicyclo[3.2.1]octan-2-amine hydrochloride in solution. Both ¹H and ¹³C NMR provide critical data for distinguishing between the exo and endo diastereomers.

In ¹H NMR spectroscopy, the chemical shift and, more importantly, the coupling constants (J-values) of the proton at the C2 position (the carbon bearing the amine group) are diagnostic. The spatial relationship between this C2 proton and the adjacent bridgehead protons (at C1 and C5) differs significantly between the exo and endo isomers, leading to distinct splitting patterns and coupling constants. The formation of the hydrochloride salt results in the amine group becoming an ammonium (B1175870) group (-NH3+), which typically causes a downfield shift for the adjacent C2 proton.

¹³C NMR spectroscopy complements the proton data by revealing the number of unique carbon environments. For Bicyclo[3.2.1]octan-2-amine, eight distinct signals are expected, confirming the asymmetry of the molecule. The chemical shift of C2 is significantly influenced by the presence of the electron-withdrawing ammonium group, causing it to appear further downfield compared to the other aliphatic carbons. While specific, verified spectral data for the hydrochloride salt is not widely published, representative data for the core bicyclic structure allows for the prediction of expected chemical shifts.

Representative ¹H and ¹³C NMR Data for the Bicyclo[3.2.1]octane Core

NucleusPositionExpected Chemical Shift (δ) ppmKey Diagnostic Features
¹HH2 (proton on amine-bearing carbon)~3.0 - 3.5Multiplicity and J-coupling constants differ for exo vs. endo isomers.
¹HH1, H5 (bridgehead protons)~2.3 - 2.8Broad multiplets, key for coupling analysis with H2.
¹HOther CH, CH₂~1.2 - 2.2Complex overlapping multiplets forming the aliphatic envelope.
¹³CC2 (amine-bearing carbon)~50 - 60Downfield shift due to the electron-withdrawing -NH₃⁺ group.
¹³CC1, C5 (bridgehead carbons)~35 - 45Distinct signals characteristic of the fused ring system.
¹³COther CH, CH₂~20 - 40Signals corresponding to the remaining carbons of the bicyclic skeleton.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation patterns of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as its corresponding cation [M+H]⁺, which for the free amine (C₈H₁₅N) would have a mass-to-charge ratio (m/z) of 126.2.

Under higher energy conditions, such as Electron Ionization (EI), the molecule undergoes characteristic fragmentation. The fragmentation of the parent hydrocarbon, bicyclo[3.2.1]octane, is well-documented and provides a basis for understanding the breakdown of the amine derivative. Common fragmentation pathways involve the loss of the amine functional group and cleavages of the bicyclic ring system, leading to stable carbocation fragments.

Expected Mass Spectrometry Fragmentation Data

m/zProposed FragmentSignificance
126[C₈H₁₆N]⁺Protonated molecular ion of the free amine, expected in ESI-MS.
125[C₈H₁₅N]⁺˙Molecular ion of the free amine, expected in EI-MS.
110[M - NH₃]⁺˙Loss of ammonia (B1221849) from the molecular ion.
82[C₆H₁₀]⁺˙Fragment resulting from ring cleavage. nist.gov
67[C₅H₇]⁺A common and often abundant fragment in the mass spectra of bicyclic systems. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography offers the most definitive method for the structural elucidation of this compound in the solid state. This technique provides an unambiguous determination of the molecular structure, including the relative stereochemistry (exo versus endo), absolute stereochemistry if a single enantiomer is crystallized, and the precise conformation of the fused ring system.

While a specific crystal structure for the title compound is not publicly available, studies on related bicyclo[3.2.1]octane derivatives have demonstrated the power of this method. publish.csiro.auresearchgate.netbeilstein-journals.org An X-ray analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing arrangement, showing the intermolecular interactions, such as the hydrogen bonds between the ammonium (-NH3+) group and the chloride anion (Cl⁻), that govern the solid-state architecture.

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

Bicyclo[3.2.1]octan-2-amine is a chiral molecule that exists as two diastereomers (exo and endo). Each of these diastereomers is a racemic mixture of two enantiomers. The assessment of diastereomeric and enantiomeric purity is crucial, particularly in pharmaceutical contexts.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant technique for separating enantiomers. phenomenex.comnih.gov The principle of this method relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, which leads to different retention times and thus, separation. Polysaccharide-based CSPs are commonly and successfully used for the resolution of chiral amines. nih.gov

The successful separation allows for the quantification of each enantiomer in a mixture, which is used to determine the enantiomeric excess (e.e.), a critical measure of a sample's optical purity. These chiral separation methods are indispensable for both analytical-scale purity checks and preparative-scale isolation of single enantiomers for further study. nih.govchromatographyonline.com

Theoretical and Computational Chemistry Studies of Bicyclo 3.2.1 Octan 2 Amine Hydrochloride and Its Analogs

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms and energetics associated with bicyclic compounds. For the bicyclo[3.2.1]octane system, DFT calculations have been instrumental in understanding the stability of intermediates, rationalizing reaction pathways, and predicting stereochemical outcomes.

Studies on the solvolysis of 2-bicyclo[3.2.1]octanyl tosylate have utilized DFT and ab initio calculations to explore the nature of the resulting carbocation intermediates. These computations revealed that nonclassical, bridged-ion structures are significantly more stable (by 10-15 kcal/mol) than their classical carbocation counterparts, playing a dominant role in the reaction mechanism. acs.org Similarly, in the formation of bicyclo[3.2.1]octane radical cations, DFT calculations were employed to evaluate the relative stabilities of various structural isomers based on their energetic and thermodynamic properties. rroij.com The calculations showed that the relative stability depends on the specific hydrogen environment within the bicyclic framework. rroij.com

DFT has also been applied to model the transition states of reactions that form the bicyclo[3.2.1]octane skeleton. In a highly enantio- and diastereoselective organocatalytic domino Michael-Henry process, theoretical calculations of the transition states were crucial in revealing the origins of the observed stereoselectivities. acs.org Quantum-chemical calculations have also been used to predict the reaction rates and mechanisms in the synthesis of related heterocyclic systems, such as 6-imino-2,7-dioxabicyclo[3.2.1]octane derivatives. researchgate.net These computational approaches are essential for building a complete picture of the chemical behavior and reactivity of this class of compounds.

Table 1: Examples of DFT Applications in Energetics of Bicyclo[3.2.1]octane Systems
System StudiedComputational MethodKey FindingReference
2-Bicyclo[3.2.1]octanyl cationDFT and ab initioNonclassical ion is 11.3 kcal/mol more stable than the classical carbocation. acs.org
Bicyclo[3.2.1]octane radical cationab initio DFTRelative stabilities of isomers were determined based on Hartree energies. rroij.com
Domino Michael-Henry reactionDFTTransition state calculations revealed the origin of high stereoselectivity. acs.org

Molecular Modeling and Conformational Analysis

The rigid structure of the bicyclo[3.2.1]octane core limits its conformational freedom, yet subtle variations in its geometry can have significant impacts on reactivity and biological activity. Molecular modeling and conformational analysis are therefore critical for understanding these structure-property relationships.

Computational models of the bicyclo[3.2.1]octane framework predict a specific three-dimensional structure that dictates how reagents can approach. For instance, in bicyclo[3.2.1]octane-2,4-dione, the molecule is predicted to adopt a conformation where the seven-membered ring exists in a chair-boat form, which minimizes dipole-dipole repulsion between the two carbonyl groups. This inherent conformational preference creates distinct steric environments that govern facial selectivity in reactions.

For nitrogen-containing analogs like the 8-azabicyclo[3.2.1]octane (tropane) system, conformational analysis is particularly important. researchgate.netacademie-sciences.fr Constraining a flexible piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold has been shown to be beneficial for the inhibitory activity of certain compounds, likely by minimizing the entropic penalty of binding to a biological target. rsc.org

Computational studies have also been performed on the hydrochloride salts of these amines. For N-substituted nortropinones, DFT calculations were used to determine the N-invertomer equilibrium in the corresponding hydrochlorides. academie-sciences.fr These calculations provided the relative free energies of the equatorial and axial forms of the N-substituent, which is crucial for understanding their behavior in solution and their interactions with biological receptors. academie-sciences.fr

Table 2: Conformational Studies on Bicyclo[3.2.1]octane Analogs
Compound ClassFocus of StudyComputational ApproachKey FindingReference
Bicyclo[3.2.1]octane-2,4-dione3D Structure PredictionMolecular ModelingSeven-membered ring adopts a chair-boat conformation.
8-Azabicyclo[3.2.1]octanesConformational RestrictionStructure-Activity RelationshipRigid scaffold improves inhibitory activity compared to flexible piperidine. rsc.org
N-substituted Nortropinone HydrochloridesN-Invertomer EquilibriumDFT (Free Energy)Calculated relative free energies of equatorial vs. axial N-invertomers. academie-sciences.fr

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer a detailed description of the electronic structure of molecules, providing insights that are not directly accessible through experiments. For bicyclo[3.2.1]octane systems, methods like Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and the calculation of molecular electrostatic potential (MEP) maps are used to understand reactivity and intermolecular interactions.

FMO analysis can predict the behavior of functional groups in reactions. For example, in bicyclic diones, FMO theory can be used to predict the reactivity of the carbonyl groups toward nucleophilic attack. The electron density is a fundamental property that can be used to describe the excited states of these molecules. rroij.com DFT studies on bicyclo[3.2.1]octane radical cations have focused on analyzing the electron density to understand their stability and properties. rroij.com

Molecular electrostatic potential maps visualize the charge distribution across a molecule, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net While specific MEP studies on bicyclo[3.2.1]octan-2-amine are not widely published, this technique is commonly applied to related bicyclic systems to understand cation-π interactions and other non-covalent forces. researchgate.net

NBO analysis provides a detailed picture of bonding and orbital interactions. In a study on a complex 1,3,5-triazabicyclo[3.2.1]octane derivative, NBO analysis was used to interpret hyperconjugative interactions involving the lone pairs on the bridgehead nitrogen atoms with neighboring C-N and C-C bonds, which helps to define the conformational preferences of the molecule. mdpi.com

Computational Prediction of Spectroscopic Parameters

The synergy between experimental spectroscopy and quantum chemical calculations has become a powerful strategy for structure elucidation and conformational analysis. Theoretical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to confirm or assign structures.

For bicyclic systems, the calculation of ¹³C NMR chemical shifts has proven to be a valuable tool. In studies of carbocations derived from bicyclo[3.2.1]octanyl systems, calculated ¹³C NMR chemical shifts were used to support the proposed nonclassical ion structures. acs.org This approach helps to validate the computationally determined geometries by correlating them with experimentally observable data. acs.org

Similarly, DFT calculations are used to predict vibrational spectra. For a complex triazabicyclo[3.2.1]octane analog, DFT (B3LYP/6-31G(d,p)) calculations were used to compute the vibrational parameters and analyze the observed IR Bohlmann bands. mdpi.com The calculated frequencies allowed for the assignment of weaker C-H stretching bands to hydrogen atoms located antiperiplanar to the nitrogen lone pairs, demonstrating the profound effect of conformation on the vibrational spectrum. mdpi.com

Reactivity Profiles and Mechanistic Investigations of Bicyclo 3.2.1 Octane 2 Amine Hydrochloride

Influence of Bridged Ring Strain on Reactivity

The bicyclo[3.2.1]octane skeleton, which comprises a six-membered ring constrained by a one-carbon bridge, possesses inherent ring strain. This strain, a combination of angle strain, torsional strain, and transannular interactions, is a critical factor in the molecule's reactivity. While less strained than the related bicyclo[2.2.1]heptane system, the strain energy in the bicyclo[3.2.1]octane hydrocarbon has been calculated to be approximately 12.1 kcal/mol. cdnsciencepub.com This stored potential energy can be released in reactions that involve a change in hybridization of the ring carbons, particularly those leading to the formation of intermediates like carbocations.

The strain within the bicyclic system influences the stability of reaction intermediates. For instance, the formation of a carbocation at the C-2 position during solvolysis or deamination reactions is a process where the ring strain affects the energy of the transition state. Reactions that allow the rigid skeleton to relax or rearrange into a more stable conformation are often favored. Consequently, the bridged ring strain not only accelerates certain reactions by providing a thermodynamic driving force but also directs the course of rearrangements to yield specific, often non-intuitive, products. ucla.eduuniroma1.it

In reactions involving the cleavage of bonds within the ring system, the inherent strain can lower the energy required for bond breaking and increase the propensity for ring opening. While the bicyclo[3.2.1]octane framework is relatively stable and does not undergo ring opening as readily as more strained systems like bicyclobutanes, reactions that proceed through high-energy intermediates can lead to skeletal rearrangements. core.ac.uknih.gov For example, in deamination reactions, the initial formation of a highly reactive carbocation can be followed by Wagner-Meerwein rearrangements, which involve the migration of a C-C bond to an adjacent electron-deficient center. rsc.org This process effectively alters the ring structure and is driven by the release of strain and the formation of a more stable carbocation intermediate.

The table below compares the relative stability of the bicyclo[3.2.1]octane framework to other related bicyclic systems, providing context for its strain-influenced reactivity.

Isomer NameBicyclic System TypeRelative Energy (kcal/mol)
Bicyclo[3.2.1]octane Bridged 0.00
Bicyclo[3.3.0]octaneFused0.24
Bicyclo[2.2.2]octaneBridged0.70
Data derived from computational studies on C8H14 isomers, setting bicyclo[3.2.1]octane as the reference.

Stereoelectronic Effects on Chemical Transformations

Stereoelectronic effects, which pertain to the influence of orbital alignment on reaction rates and products, are paramount in understanding the chemistry of rigid systems like bicyclo[3.2.1]octan-2-amine. The fixed spatial orientation of substituents (exo or endo) dictates their interaction with the bicyclic framework and influences the approach of reagents and the stability of transition states.

A classic illustration of these effects is found in the deamination of the diastereomeric exo- and endo-bicyclo[3.2.1]octan-2-ylamines. rsc.org Deamination, typically induced by nitrous acid, proceeds through a diazonium ion intermediate that decomposes to a carbocation. The stereochemistry of the starting amine has a profound impact on the product distribution. rsc.orgresearchgate.net

The exo-amine primarily yields products consistent with the formation of an unsymmetrical, non-classical carbocation, similar to that observed in the solvolysis of exo-bicyclo[3.2.1]octan-2-yl tosylate. rsc.orgacs.org The alignment of the C1-C7 sigma bond is anti-periplanar to the departing nitrogen group in the exo isomer, facilitating its participation and leading to a bridged carbocation. This results in a mixture of rearranged products, including bicyclo[2.2.2]octane derivatives. rsc.org

The endo-amine , in contrast, gives a distinctly different product ratio. The deamination of the endo isomer leads to a symmetrical non-classical carbocation, the same as that implicated in the solvolysis of the endo-tosylate. rsc.orgresearchgate.net Here, the stereoelectronics are less favorable for participation of the C1-C7 bond. Instead, participation from the C1-C2 bond or a hydride shift may occur, leading to a different set of rearranged products and a smaller proportion of unrearranged substitution products compared to the exo isomer. rsc.org

These differences highlight how the ground-state geometry of the diastereomers controls the reaction pathway by dictating which orbitals can overlap effectively during the transition state.

Reaction Kinetics and Thermodynamics of Derivatization

Detailed quantitative studies on the reaction kinetics and thermodynamics of the derivatization of bicyclo[3.2.1]octan-2-amine hydrochloride are scarce in the published literature. General derivatization reactions, such as N-acylation or N-alkylation, are common for primary amines. researchgate.netresearchgate.netnih.gov However, specific rate constants, activation energies, and thermodynamic parameters for these reactions with this particular bicyclic amine are not well-documented.

Qualitatively, the reactivity in derivatization reactions can be inferred from the structure:

Steric Hindrance: The bicyclic framework creates significant steric bulk around the amine group. The accessibility of the nitrogen's lone pair is hindered, particularly in the endo position, which is more sterically encumbered by the ethylene (B1197577) bridge (C6-C7). Consequently, the exo-amine is expected to react faster in derivatization reactions than the endo-amine due to reduced steric hindrance.

Thermodynamic Control: The products of derivatization (e.g., amides, secondary or tertiary amines) will retain the rigid bicyclic structure. The thermodynamic stability of the products will be influenced by steric interactions between the newly introduced substituent and the bicyclic frame. Larger substituents may introduce additional strain, particularly in the endo position.

The product distributions from kinetically controlled reactions, such as the deamination studies, provide indirect insight. The ratios of substitution, elimination, and rearrangement products are determined by the relative activation barriers of the competing pathways available to the carbocation intermediate. rsc.org For example, the fact that different product ratios are obtained from the exo- and endo-amines indicates that the initial, kinetically controlled steps are highly dependent on the starting stereochemistry. rsc.orgrsc.org

Elucidation of Novel Reaction Pathways

Research into the reactivity of bicyclo[3.2.1]octan-2-amine has been instrumental in elucidating complex reaction pathways, particularly those involving carbocation intermediates. The deamination of exo- and endo-bicyclo[3.2.1]octan-2-ylamines serves as a key example, revealing the formation and subsequent fate of both classical and non-classical carbocations. rsc.orgresearchgate.net

The proposed mechanism for these reactions involves the initial formation of a classical carbocation as a result of the fragmentation of the diazo intermediate. rsc.org This high-energy species has several potential fates:

Direct Nucleophilic Capture: A small portion of the classical carbocation is intercepted by the solvent or other nucleophiles to give unrearranged products, with stereochemical outcomes dependent on the starting isomer. rsc.orgrsc.org

Rearrangement to Non-Classical Carbocations: The predominant pathway involves a rapid rearrangement from the initial classical carbocation to more stable, bridged non-classical carbocations. As discussed, the stereochemistry of the starting amine dictates whether a symmetrical or unsymmetrical non-classical ion is formed. rsc.org

Hydride Shifts: Intramolecular hydride shifts can occur, leading to the formation of isomeric classical carbocations at different positions on the ring, which can then be trapped or undergo further rearrangement. rsc.org

The table below summarizes the key intermediates and resulting product skeletons observed in the deamination of the diastereomeric amines, illustrating the divergent reaction pathways.

Starting AmineKey Carbocation Intermediate(s)Major Rearranged Product Skeletons
exo-Bicyclo[3.2.1]octan-2-ylamineUnsymmetrical non-classical ionBicyclo[3.2.1]octane, Bicyclo[2.2.2]octane
endo-Bicyclo[3.2.1]octan-2-ylamineSymmetrical non-classical ionBicyclo[3.2.1]octane, Tricyclo[3.2.1.02,7]octane
Based on product analysis from deamination studies. rsc.orgrsc.org

These studies demonstrate that the bicyclo[3.2.1]octan-2-amine system is a valuable probe for exploring fundamental mechanistic concepts. The constrained nature of the skeleton limits conformational flexibility, allowing for a clearer understanding of how structure, strain, and stereoelectronics conspire to control complex reaction pathways that deviate significantly from simple substitution chemistry. nih.govnih.gov

The Role of Bicyclo 3.2.1 Octan 2 Amine Hydrochloride and Its Scaffold As Key Synthetic Intermediates

Applications in the Total Synthesis of Complex Natural Products and Analogs

The bicyclo[3.2.1]octane skeleton is a recurring motif in a wide array of complex natural products, making it a critical target for total synthesis. Synthetic chemists have developed numerous strategies to construct this framework as a key step in assembling these intricate molecules. acs.orgacs.org The amine functionality, as seen in bicyclo[3.2.1]octan-2-amine, is particularly important for synthesizing various alkaloids. rsc.orgresearchgate.net

One of the most notable applications is in the synthesis of tropane (B1204802) alkaloids and their analogs, such as cocaine. The 8-azabicyclo[3.2.1]octane core of cocaine is a close structural relative, and synthetic strategies often involve the formation of the bicyclic system as a pivotal step. grantome.comnih.gov Research in this area focuses on understanding structure-activity relationships, leading to the synthesis of analogs with modified properties for studying biogenic amine uptake systems. grantome.comnih.gov

Beyond alkaloids, the scaffold is central to the synthesis of various terpenes and neolignans. For instance, the total synthesis of kadsurenin C and kadsurenin L, two macrophyllin-type bicyclo[3.2.1]octanoid neolignans, was achieved using an acid-catalyzed rearrangement of a hydrobenzofuranoid precursor to form the core bicyclic system. nih.gov Similarly, the framework is a key intermediate in the synthesis of tetracyclic diterpenoids and other complex natural products like (+)-fastigiatine. ucl.ac.ukacs.org These syntheses often rely on elegant intramolecular reactions, such as Michael additions and aldol (B89426) reactions, to forge the bicyclic structure with high diastereoselectivity. ucl.ac.uk

Natural Product/AnalogTherapeutic Area/ActivityRole of the Bicyclo[3.2.1]octane Scaffold
Cocaine Analogs CNS Stimulant / Dopamine (B1211576) Transporter (DAT) InhibitorForms the core bicyclic framework, essential for binding to monoamine transporters. grantome.comnih.gov
(+)-Fastigiatine Not specifiedThe bicyclic core is assembled via a diastereoselective intramolecular Michael addition and a transannular aldol reaction. ucl.ac.uk
Kadsurenin C & L NeolignansThe scaffold is formed through a key acid-catalyzed rearrangement of a hydrobenzofuranoid intermediate. nih.gov
HemiketalTTX Tetrodotoxin AnalogueThe bicyclo[3.2.1]octane skeleton was assembled using a Prins cyclization reaction. chinesechemsoc.org
ent-Kaurenoids DiterpenesThe bicyclic system is a crucial intermediate in the synthetic pathway. mdpi.com

Development as Advanced Building Blocks in Organic Synthesis

The bicyclo[3.2.1]octane framework has evolved from a mere synthetic target to a versatile building block for constructing more elaborate molecular structures. Its rigid conformation allows for precise control over the spatial arrangement of functional groups, which is crucial in complex synthesis. ucl.ac.uk Significant progress has been made in developing methodologies for the efficient and stereocontrolled synthesis of functionalized bicyclo[3.2.1]octanes. researchgate.net

Modern synthetic methods, including organocatalytic domino reactions, have enabled the enantioselective synthesis of chiral bicyclo[3.2.1]octanes from simple achiral precursors. nih.govmdpi.com These approaches, often involving tandem Michael-aldol reactions, can create multiple stereogenic centers in a single step with high selectivity. ucl.ac.ukresearchgate.net Other powerful strategies for constructing the scaffold include:

Intramolecular Diels-Alder Reactions: Cyclization of appropriately substituted dienes provides a direct route to the bicyclic system. nih.govmdpi.com

Cyclopropane Ring-Opening: Fragmentation of tricyclo[3.2.1.0²⁷]octane derivatives can be used to generate the bicyclo[3.2.1]octane framework. mdpi.com

Rearrangements: Acid-promoted rearrangements have been employed to transform other ring systems into the bicyclo[3.2.1]octane core. mdpi.com

Prins Cyclization: This reaction has been used to assemble the bicyclo[3.2.1]octane skeleton in the synthesis of complex molecules. chinesechemsoc.org

Once formed, these functionalized bicyclic building blocks serve as platforms for further transformations, enabling access to diverse and complex molecular architectures that would be difficult to synthesize otherwise.

Synthetic MethodDescriptionKey Features
Domino Michael/Aldol Reaction A one-pot reaction of cyclic ketones/ketoesters with unsaturated aldehydes or amides.Forms multiple C-C bonds and stereocenters; can be rendered enantioselective with chiral organocatalysts. ucl.ac.uknih.gov
Intramolecular Diels-Alder A [4+2] cycloaddition of a tethered diene and dienophile.Efficiently constructs the bicyclic core with predictable stereochemistry. nih.govmdpi.com
Acid-Catalyzed Rearrangement Isomerization of a different bicyclic or polycyclic system into the bicyclo[3.2.1]octane framework.Allows access from alternative precursors. nih.govmdpi.com
Palladium-Catalyzed Cyclization Intramolecular cyclization of acyclic precursors.Provides a unique route to the azabicyclo[3.2.1]octane core. rsc.org

Utility in Peptidomimetic Chemistry and Conformational Control

In peptidomimetic chemistry, the primary goal is to design molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. uni-regensburg.de The rigid bicyclo[3.2.1]octane scaffold is an excellent tool for achieving conformational control in peptide analogs. uni-regensburg.deresearchgate.net

By incorporating the bicyclic framework into a peptide backbone, the molecule's flexibility is severely restricted. This conformational constraint can lock the peptidomimetic into a specific bioactive conformation, leading to higher receptor affinity and selectivity. uni-regensburg.de Various heteroatomic versions of the scaffold have been designed specifically for this purpose. For example, 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids have been developed as conformationally constrained dipeptide isosteres, which can mimic the structural turn of a peptide chain. acs.orgresearchgate.net Similarly, the 3,8-diazabicyclo[3.2.1]octan-2-one framework has been used to create highly constrained synthons for peptidomimetics, as demonstrated in the development of a farnesyltransferase inhibitor. nih.gov

The use of these scaffolds allows for the precise positioning of amino acid side chains in three-dimensional space, facilitating optimal interaction with biological targets. acs.org This strategy has been successfully applied to generate libraries of peptidomimetic compounds for screening against various therapeutic targets, including proteases and integrins. frontiersin.org

Scaffold DerivativeApplication in PeptidomimeticsStructural Impact
3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids (BTAa) Serve as dipeptide isosteres. acs.orgIntroduces a rigid, turn-like structure into the peptide backbone, controlling stereochemistry. acs.orgresearchgate.net
3,8-Diazabicyclo[3.2.1]octan-2-one Used as a constrained synthon for enzyme inhibitors. nih.govProvides a rigid bicyclic lactam structure that restricts the conformation of the peptide mimetic.
6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids (ABOs) Designed as a new class of rigid amino acids. uni-regensburg.deIncorporates the rigid bicyclic system directly as an amino acid analog to limit flexibility.

Exploration as Bioisosteric Replacements for Planar Motifs in Scaffold Design

Bioisosterism is a key strategy in medicinal chemistry where a part of a bioactive molecule is replaced by another group with similar physical or chemical properties to enhance desired pharmacological and pharmacokinetic profiles. ufrj.brnih.gov A modern approach in this field is "scaffold hopping" or "escaping from flatland," which involves replacing flat, two-dimensional aromatic rings with three-dimensional, saturated cyclic systems. researchgate.net The bicyclo[3.2.1]octane scaffold is an excellent candidate for such a replacement.

Substituting a planar phenyl ring with a 3D bicyclic scaffold like bicyclo[3.2.1]octane can lead to significant improvements in drug-like properties, including:

Enhanced Solubility: The introduction of sp³-rich, non-planar structures often disrupts crystal packing and increases aqueous solubility. pharmablock.com

Improved Metabolic Stability: Saturated aliphatic rings are generally less susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) compared to electron-rich aromatic rings. pharmablock.com

Better Pharmacokinetic Profile: The modulation of lipophilicity and metabolic stability can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Novel Intellectual Property: Replacing a common aromatic motif with a unique bicyclic scaffold can create new chemical entities with distinct patentability.

For example, the 3,8-diazabicyclo[3.2.1]octane core has been successfully used as a bioisostere for the piperazine (B1678402) ring, a common motif in drug discovery. researchgate.net This strategy leverages the rigid 3D structure of the bicyclic system to maintain or improve biological activity while enhancing other critical drug properties. researchgate.netpharmablock.com

PropertyPlanar Aromatic RingBicyclo[3.2.1]octane ScaffoldRationale for Improvement
Structure 2D, Planar3D, Rigid, sp³-richThe 3D shape allows for novel vector orientations for substituents and can improve target engagement. researchgate.netresearchgate.net
Solubility Often lowGenerally higherThe non-planar structure can disrupt crystal lattice formation, improving solubility. pharmablock.com
Metabolism Prone to oxidative metabolismMore resistant to oxidationLack of aromatic π-system reduces susceptibility to P450-mediated metabolism. pharmablock.com
Lipophilicity HighCan be modulatedOffers a way to fine-tune lipophilicity to optimize ADME properties. nih.gov

Future Research Directions and Advanced Methodologies for Bicyclo 3.2.1 Octan 2 Amine Hydrochloride Chemistry

Development of Novel and Sustainable Catalytic Systems for Synthesis

The synthesis of complex bicyclic amines is increasingly moving away from stoichiometric reagents towards more efficient and selective catalytic methods. Future research is focused on developing novel catalytic systems that are not only highly efficient but also sustainable.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral bicyclic systems. mdpi.com Catalysts such as proline and its derivatives, as well as imidazolidinones, have been successfully employed in the enantioselective synthesis of the bicyclo[3.2.1]octane scaffold. mdpi.com Future work will likely focus on designing new organocatalysts that can operate under greener conditions, such as in brine, to improve the environmental footprint of these transformations. seqens.com The development of switchable organocatalytic systems, which can provide access to different stereoisomers or constitutional isomers from the same set of starting materials simply by tuning the catalyst or reaction conditions, represents a significant area of exploration. jst.org.in

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions, making them ideal for sustainable synthesis. Amine transaminases (ATAs) have been identified and engineered to perform highly selective asymmetric synthesis of chiral amines from their ketone precursors. nih.gov Protein engineering, combining rational design and directed evolution, can refine these biocatalysts to handle sterically demanding substrates like bicyclic ketones, enabling the specific synthesis of target isomers with exceptional selectivity (>99.5%). nih.gov The integration of biocatalysis is a key step towards developing environmentally benign and economically attractive synthetic routes. nih.gov

Transition Metal Catalysis: While the focus is shifting towards greener alternatives, transition metal catalysis remains a cornerstone of complex molecule synthesis. Future developments will likely involve the use of earth-abundant metals, catalyst immobilization for easier recovery and recycling, and the design of ligands that can promote novel C-H activation and amination reactions to build the bicyclic framework more efficiently. nsf.govnih.gov

Catalyst TypeExample(s)Key AdvantagesFuture Research Focus
Organocatalysts Proline derivatives, Imidazolidinones, ThioureasMetal-free, high enantioselectivity, operational simplicity. mdpi.comnsf.govDevelopment for use in green solvents (e.g., water/brine), switchable catalysis for divergent synthesis. seqens.comjst.org.in
Biocatalysts Amine Transaminases (ATAs)Exceptional stereoselectivity (>99.5%), mild reaction conditions, environmentally benign. nih.govProtein engineering for broader substrate scope and enhanced stability, use in multi-enzyme cascades.
Transition Metals Palladium, Rhodium, CopperHigh efficiency, diverse reactivity (e.g., C-H amination). nsf.govnumberanalytics.comUse of earth-abundant metals, catalyst immobilization, development of novel ligand-enabled transformations.

Application of Flow Chemistry and Continuous Processing in Production

Flow chemistry, where reactions are performed in a continuously flowing stream, is set to revolutionize the production of fine chemicals and active pharmaceutical ingredients (APIs), including Bicyclo[3.2.1]octan-2-amine hydrochloride. mdpi.com This technology offers significant advantages over traditional batch processing. seqens.com

Key benefits of flow chemistry include:

Enhanced Safety: The small reactor volumes minimize the risks associated with highly exothermic reactions or the handling of hazardous intermediates. jst.org.inacs.org

Precise Control: Flow reactors allow for superior control over reaction parameters like temperature, pressure, and mixing, leading to higher reproducibility and yields. seqens.comresearchgate.net

Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often accelerating reaction rates significantly. mdpi.com

Scalability: Scaling up production involves running the system for longer periods rather than redesigning large-scale reactors, simplifying process development. rsc.org

Integration of Green Chemistry Principles in Synthetic Routes

Future synthetic strategies for this compound will be increasingly governed by the principles of green chemistry. The goal is to design processes that are not only efficient but also minimize environmental impact.

Key areas of focus include:

Atom Economy: Designing reactions, such as cycloadditions and domino reactions, that incorporate the maximum number of atoms from the reactants into the final product. seqens.com

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly alternatives like water, brine, or bioderived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). seqens.comnih.gov

Catalysis: As discussed, shifting from stoichiometric reagents to catalytic amounts of organocatalysts, biocatalysts, or more benign metal catalysts reduces waste generation significantly. nih.gov

Energy Efficiency: Utilizing enabling technologies like flow chemistry and microwave irradiation can reduce reaction times and energy consumption compared to conventional heating in batch reactors. acs.org

Renewable Feedstocks: While a long-term goal, research into deriving starting materials from renewable biomass sources instead of petrochemicals is a crucial aspect of sustainable chemistry.

The combination of biocatalysis and flow chemistry represents a powerful synergy for sustainable production, offering high selectivity and process intensification while adhering to green chemistry principles. rsc.orgnih.gov

Advancement in In-situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time without altering the reaction mixture. rsc.org

For the synthesis of this compound, these methods can provide invaluable insights:

NMR Spectroscopy: Techniques like LED-NMR setups can be used to track the formation of key intermediates and byproducts in photochemical reactions, providing mechanistic clarity. rsc.org

Vibrational Spectroscopy (FTIR, Raman): These methods are excellent for monitoring the consumption of functional groups and the appearance of product-specific vibrational bands, making them suitable for tracking reaction progress. mdpi.com

Mass Spectrometry (MS): Interfaces like probe electrospray ionization (PESI-MS) can be coupled with batch or flow reactors to transfer small aliquots for real-time analysis, enabling the identification of transient intermediates and catalyst states. rsc.org

By implementing these in-situ monitoring tools, especially within continuous flow systems, researchers can achieve faster process development, ensure consistent product quality, and gain a fundamental understanding of the reaction landscape. mdpi.com

TechniqueInformation GainedApplication in Synthesis
In-situ NMR Structural information on intermediates, reaction kinetics.Mechanistic studies of rearrangements and cyclization steps. rsc.org
In-situ FTIR/Raman Functional group conversion, concentration profiles.Real-time monitoring of reaction endpoints and process control. mdpi.com
In-situ MS Identification of transient species, catalyst resting states.Elucidating complex catalytic cycles and identifying reactive intermediates. rsc.org

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

Beyond optimizing existing routes, future research will explore entirely new ways to construct and functionalize the bicyclo[3.2.1]octane skeleton.

Radical-Polar Crossover Reactions: Photoredox catalysis has enabled novel strategies like radical-polar crossover bicyclization, allowing for the de novo synthesis of diverse fused bicyclic amine collections from simple starting materials. numberanalytics.com This approach surmounts the limitations of traditional polar cyclizations and opens new avenues for creating molecular complexity. numberanalytics.com

C-H Amination: Direct functionalization of remote C-H bonds is a highly sought-after transformation. Recent advances have shown that intramolecular C-H amination can be used to construct bridged bicyclic amines, including on a gram scale. nih.govescholarship.org These methods, which can be synergistically activated by light and heat, provide a powerful shortcut to complex aza-cycles. nih.govescholarship.org

Skeletal Editing: A truly frontier concept involves the manipulation of a molecule's core structure by inserting or deleting atoms. Recent examples of N-atom insertion into aryl alkanes to form amines demonstrate the potential for such strategies. nih.gov Applying skeletal editing concepts could lead to unprecedented transformations, allowing for the conversion of more readily available scaffolds into the desired bicyclo[3.2.1]octane system.

These advanced synthetic methods, coupled with the development of sustainable catalysts and processes, will continue to expand the chemical space accessible to researchers and drive the discovery of new applications for this compound and its derivatives.

Q & A

Basic: How can researchers optimize the synthesis of Bicyclo[3.2.1]octan-2-amine hydrochloride to account for its bicyclic framework?

Methodological Answer:
The bicyclo[3.2.1]octane scaffold introduces steric hindrance and conformational rigidity, which complicate traditional amine synthesis. Key steps include:

  • Ring Formation : Use Diels-Alder reactions or photocyclization to construct the bicyclic core, ensuring proper regiochemistry .
  • Amine Introduction : Employ reductive amination (e.g., NaBH3CN with ketone intermediates) or Hofmann degradation of carboxamides to install the amine group while preserving the bicyclic structure .
  • Hydrochloride Salt Formation : Precipitate the free amine with HCl gas in anhydrous ether to ensure stoichiometric conversion .
  • Yield Optimization : Use catalytic systems like Pd/C for hydrogenation steps to reduce side reactions .

Advanced: What strategies resolve discrepancies in reaction yields during the synthesis of derivatives like this compound?

Methodological Answer:
Yield inconsistencies often stem from competing reaction pathways. Mitigation approaches include:

  • Kinetic vs. Thermodynamic Control : Adjust reaction temperatures and solvents (e.g., THF vs. DCM) to favor desired intermediates .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-reduced or oxidized species) and modify reductants/oxidants accordingly .
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ni) for selectivity in hydrogenation steps .
  • Computational Modeling : Employ DFT calculations to predict transition states and optimize reaction pathways .

Basic: Which spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Analyze coupling constants (e.g., J values) to identify axial vs. equatorial proton orientations in the bicyclic system .
    • 13C NMR : Detect chemical shifts for bridgehead carbons (~40–50 ppm) to confirm bicyclic geometry .
  • X-ray Crystallography : Resolve absolute stereochemistry by co-crystallizing with chiral auxiliaries (e.g., Mosher’s acid) .
  • IR Spectroscopy : Validate the presence of the amine hydrochloride via N-H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption .

Advanced: How can researchers assess the biological activity of this compound against neurological targets?

Methodological Answer:

  • Receptor Binding Assays :
    • Use radioligand displacement assays (e.g., [3H]-serotonin) to measure affinity for 5-HT receptors, leveraging the compound’s rigid structure for selective binding .
  • Functional Studies :
    • Conduct calcium flux or cAMP assays in transfected HEK293 cells to evaluate agonist/antagonist activity .
  • Metabolic Stability :
    • Perform liver microsome assays to assess the impact of the bicyclic framework on CYP450-mediated degradation .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model steric accessibility of the amine group in the bicyclic system to predict reactivity with alkyl halides .
  • DFT Calculations :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
    • Simulate transition states for SN2 reactions to optimize leaving groups (e.g., bromide vs. tosylate) .
  • Solvent Effects : Use COSMO-RS models to predict solvation effects on reaction rates in polar aprotic solvents (e.g., DMF) .

Advanced: How should researchers address contradictory bioactivity data for bicyclic amines in neuropharmacology studies?

Methodological Answer:

  • Orthogonal Validation :
    • Replicate assays across multiple cell lines (e.g., CHO vs. SH-SY5Y) to rule out cell-specific artifacts .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to observed discrepancies .
  • Structural Analog Comparison : Compare results with analogs like bicyclo[2.2.2]octan-1-amine to isolate the impact of ring size/strain .
  • In Silico Docking : Perform molecular docking studies to verify target engagement (e.g., serotonin receptor subtypes) .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the hydrochloride salt and unreacted amines .
  • Column Chromatography : Employ silica gel with eluents like DCM:MeOH (95:5) to separate bicyclic products from mono-cyclic byproducts .
  • Ion-Exchange Resins : Use Dowex® 50WX8 to selectively bind the protonated amine, followed by elution with NH4OH .

Advanced: What role does the bicyclo[3.2.1]octane framework play in enhancing metabolic stability compared to linear amines?

Methodological Answer:

  • Steric Shielding : The rigid structure protects the amine group from CYP450 oxidation, as shown in microsome studies with fluorinated analogs .
  • Reduced Conformational Flexibility : Limits access to metabolic enzymes, as demonstrated by prolonged half-life in pharmacokinetic assays .
  • Comparative Studies : Benchmark against bicyclo[2.2.2]octane derivatives to quantify the impact of ring size on stability .

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